Cas no 1261554-58-8 (6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol)

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol is a biphenyl derivative featuring a chloro substituent at the 6-position and a trifluoromethoxy group at the 4'-position, with a hydroxymethyl functional group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxymethyl group provides a reactive handle for derivatization. Its well-defined synthetic route ensures high purity, making it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and reactivity profile make it a valuable intermediate in organic synthesis.
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol structure
1261554-58-8 structure
Product name:6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
CAS No:1261554-58-8
MF:C14H10ClF3O2
Molecular Weight:302.676213741302
CID:4790837

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol 化学的及び物理的性質

名前と識別子

    • 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
    • インチ: 1S/C14H10ClF3O2/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)20-14(16,17)18/h1-7,19H,8H2
    • InChIKey: LGKMBGBKNIRASO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(CO)=C1C1C=CC(=CC=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 303
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 29.5

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011011742-250mg
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
1261554-58-8 97%
250mg
$499.20 2023-09-03
Alichem
A011011742-500mg
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
1261554-58-8 97%
500mg
$839.45 2023-09-03
Alichem
A011011742-1g
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
1261554-58-8 97%
1g
$1564.50 2023-09-03

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol 関連文献

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanolに関する追加情報

Research Brief on 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS: 1261554-58-8)

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS: 1261554-58-8) is a biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its chloro and trifluoromethoxy substituents, exhibits unique physicochemical properties that make it a promising candidate for medicinal chemistry applications. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, positioning it as a compound of interest for researchers in the field.

The synthesis of 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol involves multi-step organic reactions, including Suzuki-Miyaura coupling for the biphenyl core formation, followed by functional group transformations to introduce the chloro and trifluoromethoxy groups. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research purposes. Its structural features, particularly the presence of the trifluoromethoxy group, are known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

In terms of biological activity, preliminary studies have indicated that 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol exhibits moderate inhibitory effects on certain enzymatic targets, including kinases and G-protein-coupled receptors (GPCRs). These findings suggest its potential as a scaffold for developing novel therapeutics targeting diseases such as cancer, inflammatory disorders, and neurological conditions. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.

Recent publications have also highlighted the role of 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol in the development of prodrugs and drug delivery systems. Its hydroxyl group provides a convenient site for conjugation with other pharmacophores, enabling the design of hybrid molecules with enhanced pharmacological profiles. Additionally, its lipophilic nature facilitates penetration across biological membranes, making it a valuable component in formulations aimed at improving drug absorption and distribution.

Despite these promising attributes, challenges remain in the optimization of 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol for clinical applications. Issues such as solubility, toxicity, and selectivity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS: 1261554-58-8) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery, and ongoing research is expected to further expand its applications. Future studies should focus on optimizing its properties and exploring its therapeutic potential in greater detail.

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